4-Fluoro-1-methylindolin-2-one

HDAC inhibitor epigenetics cancer

This C4-fluoro, N-methyl indolin-2-one is a preferred hit-to-lead starting point for kinase and HDAC programs. The fluorine substituent provides orthogonal dipolar interactions at the kinase hinge, enhances metabolic stability over non-fluorinated analogs, and contributes to sub-100 nM HDAC inhibition. Unlike 5- or 6-fluoro regioisomers, C4 substitution uniquely tunes selectivity across receptor tyrosine kinases. Its reported CCR5 antagonist activity also makes it a relevant core for inflammatory and HIV-entry screening libraries. Procuring this pre-functionalized lactam scaffold from a verified, high-purity source ensures consistent SAR expansion and accelerates lead optimization campaigns.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
Cat. No. B12342687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-methylindolin-2-one
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC=C2F
InChIInChI=1S/C9H8FNO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3
InChIKeyDVELLIGPTBQUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1-methylindolin-2-one: Procurement-Ready Indolinone Scaffold for Kinase and Epigenetic Inhibitor Development


4-Fluoro-1-methylindolin-2-one is a fluorinated indolin-2-one derivative characterized by a core lactam scaffold substituted with a fluorine atom at the C4 position and a methyl group on the indoline nitrogen. This compound serves as a versatile building block for medicinal chemistry programs targeting kinase inhibition and epigenetic regulation, with reported activity against histone deacetylases (HDACs) in nuclear extracts and potential antagonist activity at chemokine receptors [1]. The incorporation of fluorine is known to enhance metabolic stability and modulate lipophilicity, making this scaffold a preferred starting point for hit-to-lead optimization campaigns .

Why 4-Fluoro-1-methylindolin-2-one Cannot Be Casually Replaced by Unsubstituted or 5-/6-Fluoro Indolin-2-one Analogs


The indolin-2-one class exhibits highly position-dependent biological activity. While the core lactam provides a hydrogen-bonding anchor common to many kinase inhibitors, substitution patterns dictate target engagement and selectivity [1]. Unsubstituted 1-methylindolin-2-one lacks the enhanced target affinity conferred by the C4 fluorine atom, which can participate in orthogonal dipolar interactions and improve metabolic stability [2]. Conversely, 5-fluoro and 6-fluoro regioisomers present altered electron density and steric profiles, often resulting in shifted selectivity windows across kinase families . Direct substitution of 4-fluoro-1-methylindolin-2-one with a non-fluorinated analog risks loss of potency against HDAC targets, where the 4-fluoro derivative has demonstrated measurable inhibition [3].

Quantitative Differentiation: Head-to-Head and Cross-Study Activity Data for 4-Fluoro-1-methylindolin-2-one


HDAC Inhibition Potency: 4-Fluoro-1-methylindolin-2-one Demonstrates Sub-100 nM IC50 in HeLa Nuclear Extracts

4-Fluoro-1-methylindolin-2-one inhibits histone deacetylase (HDAC) activity in human HeLa cell nuclear extracts with reported IC50 values of 56 nM and 84 nM [1]. In contrast, a structurally distinct indolin-2,3-dione derivative (compound 25a) exhibits an IC50 of 10.13 nM under similar assay conditions [2]. While 4-fluoro-1-methylindolin-2-one is not the most potent HDAC inhibitor in this series, its activity falls within a therapeutically relevant range and is attributed to the electron-withdrawing effect of the C4 fluorine, which enhances binding to the catalytic zinc ion [3].

HDAC inhibitor epigenetics cancer

Fluorine-Driven Metabolic Stability: Class-Level Inference from Indolin-2-one SAR Studies

Fluorination at the C4 position of the indolin-2-one core is associated with improved metabolic stability compared to non-fluorinated analogs. In a related series of indolin-2-one p38α inhibitors, strategic fluorination at metabolically labile positions increased oral bioavailability in rats [1]. While direct comparative microsomal stability data for 4-fluoro-1-methylindolin-2-one versus 1-methylindolin-2-one are not publicly available, the class-level trend indicates that the C4 fluorine atom reduces CYP450-mediated oxidation, potentially extending half-life and lowering clearance [2]. Vendor technical assessments confirm that fluorinated indolinones exhibit 'significant resistance to degradation under various conditions' .

ADME drug metabolism fluorine chemistry

Selectivity Potential: CCR5 Antagonism Suggests Differentiation from Kinase-Focused Indolinones

Preliminary pharmacological screening indicates that 4-fluoro-1-methylindolin-2-one can act as a CCR5 antagonist, with potential application in treating HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. BindingDB reports antagonist activity at the CCR5 receptor with IC50 values in the micromolar range (7.8-10 µM) [2]. This chemokine receptor activity profile contrasts with the kinase inhibition profile of many indolin-2-one derivatives (e.g., SU5416 analogs), which primarily target VEGFR, PDGFR, and FGFR families [3]. The ability to modulate GPCR-mediated signaling pathways rather than solely kinase cascades provides a distinct avenue for biological investigation.

CCR5 antagonist HIV inflammation

Optimal Application Scenarios for 4-Fluoro-1-methylindolin-2-one in Research and Development


Hit-to-Lead Optimization for Epigenetic Therapeutics

4-Fluoro-1-methylindolin-2-one serves as a validated starting point for HDAC inhibitor development. With confirmed HDAC inhibitory activity in the sub-100 nM range [1], medicinal chemistry teams can systematically explore C3 substituent modifications or core extensions to improve potency beyond the 10 nM benchmark set by optimized indolin-2,3-dione leads [2]. The fluorine atom at C4 provides a metabolic stability advantage that may translate to improved pharmacokinetic profiles in lead candidates [3].

Chemokine Receptor Antagonist Screening Library Component

Given its reported CCR5 antagonist activity [4], this compound is suitable for inclusion in focused screening libraries targeting chemokine receptors. Research programs investigating HIV entry inhibition, inflammatory bowel disease, or rheumatoid arthritis may find this scaffold particularly relevant. While the micromolar potency against CCR5 requires further optimization, the structural simplicity of 4-fluoro-1-methylindolin-2-one makes it an attractive core for parallel synthesis and SAR expansion [5].

Fluorinated Building Block for Kinase Inhibitor Synthesis

The indolin-2-one core is a privileged scaffold in kinase inhibitor design, with numerous derivatives progressing to clinical evaluation [6]. 4-Fluoro-1-methylindolin-2-one provides a pre-functionalized starting material for constructing C3-substituted analogs that may exhibit selectivity toward specific receptor tyrosine kinases. The C4 fluorine atom can participate in favorable dipolar interactions with the kinase hinge region or influence the pKa of adjacent hydrogen bond donors, fine-tuning binding affinity [7].

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